molecular formula C23H31ClN4O4S2 B2980110 5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216672-67-1

5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2980110
CAS No.: 1216672-67-1
M. Wt: 527.1
InChI Key: YKKFAWLIDCJPPB-UHFFFAOYSA-N
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Description

The compound 5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride belongs to the class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which are characterized by a bicyclic heteroaromatic core fused with a thiophene ring. The compound features:

  • 5,5,7,7-Tetramethyl substituents on the tetrahydrothienopyridine core, likely enhancing steric bulk and metabolic stability.
  • A 4-(pyrrolidin-1-ylsulfonyl)benzamido group at the 2-position, contributing to sulfonamide-mediated interactions with biological targets.
  • A carboxamide group at the 3-position, which may facilitate hydrogen bonding.

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2.ClH/c1-22(2)13-16-17(19(24)28)21(32-18(16)23(3,4)26-22)25-20(29)14-7-9-15(10-8-14)33(30,31)27-11-5-6-12-27;/h7-10,26H,5-6,11-13H2,1-4H3,(H2,24,28)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKFAWLIDCJPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound belonging to the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research.

Chemical Structure and Properties

The compound's structure can be broken down into several key functional groups:

  • Thieno[2,3-c]pyridine nucleus : A heterocyclic core that is significant for its biological activity.
  • Pyrrolidinyl group : A nitrogen-containing ring that may enhance the compound's interaction with biological targets.
  • Sulfonamide moiety : Known for its antibacterial properties.

Antimicrobial Activity

Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that certain derivatives showed potent inhibition against Mycobacterium tuberculosis pantothenate synthetase (PS), with an IC50 value of 5.87 μM and a minimum inhibitory concentration (MIC) of 9.28 μM .
  • Antibacterial Effects : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated effective growth inhibition .

Antiparasitic Activity

The thieno[2,3-c]pyridine derivatives have also been evaluated for their antiparasitic potential:

  • Antiplasmodial Activity : Certain derivatives exhibited strong activity against Plasmodium falciparum with IC50 values in the low nanomolar range .

Case Studies

  • Study on Mycobacterium tuberculosis :
    • Objective : To evaluate the efficacy of synthesized thieno[2,3-c]pyridine derivatives against MTB.
    • Methodology : Compounds were synthesized and screened for their ability to inhibit MTB PS.
    • Results : The most active compound showed non-cytotoxicity at concentrations up to 50 μM and significant inhibition of MTB growth .
  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial properties of synthesized compounds.
    • Methodology : Compounds were tested against Staphylococcus aureus and E. coli using standard microbiological techniques.
    • Results : Several compounds demonstrated effective inhibition of bacterial growth .

Research Findings Summary Table

Study FocusKey FindingsReference
Mycobacterium tuberculosisIC50 = 5.87 μM; MIC = 9.28 μM
Antibacterial activityEffective against Staphylococcus aureus and E. coli
Antiparasitic activityStrong activity against Plasmodium falciparum

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related derivatives:

Compound Name/ID Core Substituents Functional Groups at Position 2/6 Bioactivity (Reported) Reference
Target Compound 5,5,7,7-Tetramethyl 4-(Pyrrolidin-1-ylsulfonyl)benzamido Not explicitly reported -
7b () Unsubstituted 4-Chlorobenzoyl; 3-(Trifluoromethyl)benzoyl Synthetic intermediate
Fujita et al. derivatives () Variable substitution (e.g., methyl, aryl) Aryl sulfonamides, carboxamides TNF-α inhibition (IC₅₀: 0.1–10 µM)
QSAR Study Compounds () 2,6-Disubstituted Aryl, heteroaryl Anti-mycobacterial (MIC: 1–50 µg/mL)

Key Observations :

  • The pyrrolidinylsulfonyl benzamido group shares functional similarities with aryl sulfonamides in Fujita et al.’s TNF-α inhibitors, suggesting possible anti-inflammatory activity .
  • Anti-mycobacterial analogs () prioritize 2,6-disubstitution, whereas the target’s 2-position modification may redirect selectivity .
TNF-α Inhibition ():

Derivatives with aryl sulfonamides and carboxamides exhibit potent TNF-α suppression in LPS-stimulated rat blood (IC₅₀: 0.1–10 µM). The target’s pyrrolidinylsulfonyl group may mimic these interactions, though steric effects from tetramethyl groups could modulate potency .

Anti-Mycobacterial Activity ():

A 3D-QSAR model (CoMFA/CoMSIA) for 2,6-disubstituted derivatives correlates steric/electrostatic features with anti-mycobacterial efficacy. The target’s 2-position sulfonamide and 3-carboxamide align with favorable pharmacophores, but the tetramethyl core may reduce membrane permeability .

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